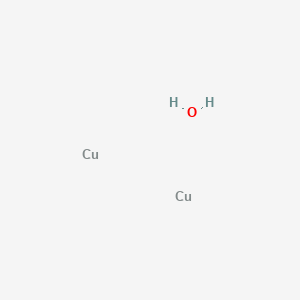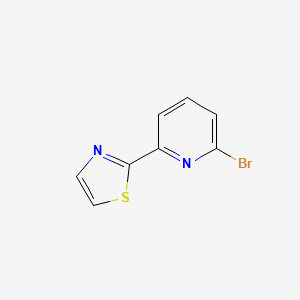
2-(6-Bromopyridin-2-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-2-pyridyl)thiazole is a heterocyclic compound that features both a thiazole ring and a brominated pyridine ring. Thiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . The incorporation of a bromine atom into the pyridine ring can enhance the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(6-Bromo-2-pyridyl)thiazole involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
In an industrial setting, the synthesis of 2-(6-Bromo-2-pyridyl)thiazole can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反応の分析
Types of Reactions
2-(6-Bromo-2-pyridyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: 2-(6-Amino-2-pyridyl)thiazole or 2-(6-Thio-2-pyridyl)thiazole.
Oxidation: 2-(6-Bromo-2-pyridyl)thiazole sulfoxide or sulfone.
Reduction: 2-(6-Bromo-2-piperidyl)thiazole.
科学的研究の応用
2-(6-Bromo-2-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials, such as dyes and polymers.
作用機序
The biological activity of 2-(6-Bromo-2-pyridyl)thiazole is primarily due to its ability to interact with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: It can bind to specific receptors, such as histamine receptors, to exert anti-inflammatory effects.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer applications.
類似化合物との比較
Similar Compounds
2-(6-Chloro-2-pyridyl)thiazole: Similar structure but with a chlorine atom instead of bromine. It has comparable biological activities but may differ in reactivity and potency.
2-(6-Fluoro-2-pyridyl)thiazole: Contains a fluorine atom, which can enhance lipophilicity and membrane permeability.
2-(6-Methyl-2-pyridyl)thiazole: The methyl group can influence the compound’s metabolic stability and bioavailability.
Uniqueness
2-(6-Bromo-2-pyridyl)thiazole is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can also facilitate further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C8H5BrN2S |
|---|---|
分子量 |
241.11 g/mol |
IUPAC名 |
2-(6-bromopyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H |
InChIキー |
MUHQLPKBDBJMKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


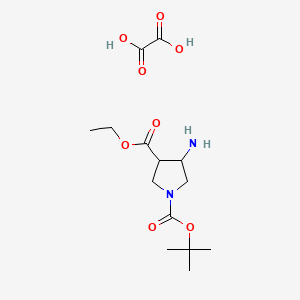
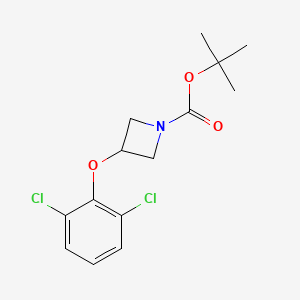

![9-Thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13894087.png)
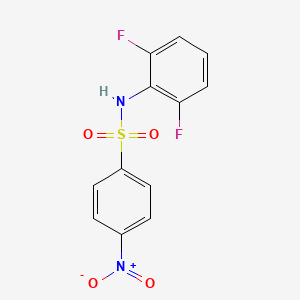

![[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)
![Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
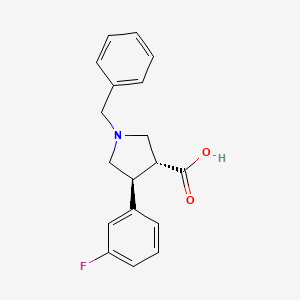
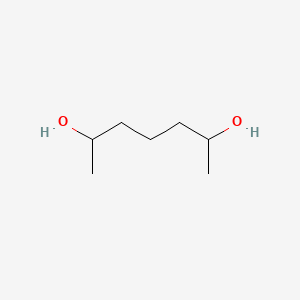
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
![[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)
